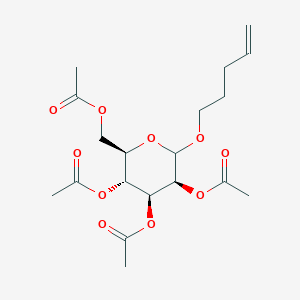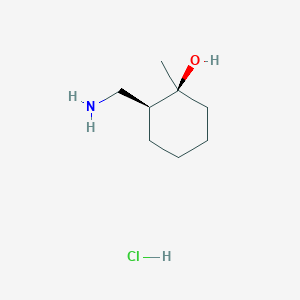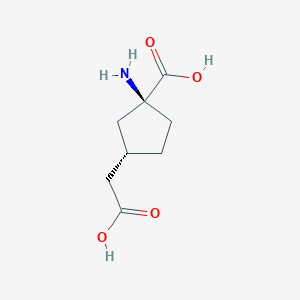
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is a derivative of D-mannopyranose, a sugar molecule. This compound is characterized by the presence of four acetyl groups attached to the mannopyranose ring and a pent-4-enyl group attached to the anomeric carbon. The acetyl groups protect the hydroxyl groups of the sugar, making the compound more stable and less reactive under certain conditions. This compound is often used in organic synthesis and carbohydrate chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: D-mannopyranose is first treated with acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-O-acetyl derivative. This step protects the hydroxyl groups of the sugar.
Glycosylation: The protected mannopyranose is then reacted with pent-4-enyl alcohol in the presence of a glycosylation promoter such as silver triflate or trimethylsilyl triflate. This step attaches the pent-4-enyl group to the anomeric carbon of the sugar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed by hydrolysis using acidic or basic conditions, yielding the free sugar.
Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as methanol and sodium methoxide for transesterification.
Major Products
Hydrolysis: D-mannopyranose and acetic acid.
Oxidation: Pent-4-enal or pent-4-enoic acid.
Substitution: Derivatives with different protecting groups.
Applications De Recherche Scientifique
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside has several applications in scientific research:
Carbohydrate Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biological Studies: Employed in the study of carbohydrate-protein interactions and the role of sugars in biological systems.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of glycosylated drugs.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside depends on its specific application. In glycosylation reactions, the compound acts as a glycosyl donor, transferring the sugar moiety to an acceptor molecule. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions. The pent-4-enyl group can participate in further chemical modifications, allowing for the synthesis of diverse compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with a methyl group instead of a pent-4-enyl group.
Ethyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with an ethyl group instead of a pent-4-enyl group.
Benzyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with a benzyl group instead of a pent-4-enyl group.
Uniqueness
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is unique due to the presence of the pent-4-enyl group, which provides additional reactivity and versatility in chemical synthesis. This group can undergo various chemical transformations, allowing for the creation of a wide range of derivatives. The compound’s stability and ease of handling also make it a valuable intermediate in carbohydrate chemistry.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18+,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZLEKUIXNODKZ-OKLPXFMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Z)-5-Bromo-pyridin-2-ylimino]-methyl}-phenol](/img/new.no-structure.jpg)


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)


